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Erythritol

Gastrointestinal tolerance Polyol laxation threshold Food formulation safety

Erythritol (CAS 10030-58-7) is a four-carbon sugar alcohol (polyol) belonging to the tetritol class, naturally occurring in fruits and fermented foods but produced commercially via microbial fermentation of glucose. Among polyol sweeteners, erythritol exhibits a distinct metabolic and physicochemical profile characterized by approximately 60-80% of the sweetness of sucrose, a caloric value of ≤0.2 kcal/g (compared to 4 kcal/g for sucrose), and near-complete urinary excretion without significant metabolism, resulting in a glycemic index of 0 and minimal insulin response.

Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
CAS No. 10030-58-7
Cat. No. B158007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythritol
CAS10030-58-7
SynonymsErythritol
Molecular FormulaC4H10O4
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)O
InChIInChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
InChIKeyUNXHWFMMPAWVPI-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.99 M
Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
Very soluble in water (saturated solution contains about 61% w/w);  soluble in pyridine (saturated solution contains 2.5% w/w);  slightly soluble in alcohol;  practically insoluble in ether
Insoluble in ethyl ether, benzene
In water, 6.10X10+5 mg/L at 22 °C
610 mg/mL at 22 °C

Structure & Identifiers


Interactive Chemical Structure Model





Erythritol (CAS 10030-58-7) Technical Baseline: A Sugar Alcohol with Quantifiable Differentiation in Sweetness, Caloric Value, and Metabolic Profile


Erythritol (CAS 10030-58-7) is a four-carbon sugar alcohol (polyol) belonging to the tetritol class, naturally occurring in fruits and fermented foods but produced commercially via microbial fermentation of glucose [1]. Among polyol sweeteners, erythritol exhibits a distinct metabolic and physicochemical profile characterized by approximately 60-80% of the sweetness of sucrose, a caloric value of ≤0.2 kcal/g (compared to 4 kcal/g for sucrose), and near-complete urinary excretion without significant metabolism, resulting in a glycemic index of 0 and minimal insulin response [2].

Why Erythritol Cannot Be Readily Substituted by Xylitol, Sorbitol, or Maltitol in Sensitive Formulations and Clinical Applications


Despite belonging to the same polyol class, erythritol diverges sharply from xylitol, sorbitol, and maltitol in key performance parameters that directly impact formulation viability, consumer tolerance, and metabolic suitability. Erythritol's small molecular weight (122.12 g/mol) and unique absorption kinetics—approximately 90% absorbed in the small intestine and excreted unchanged in urine—contrast with the partial colonic fermentation of other polyols, which drives their laxative effects and caloric contribution [1]. Consequently, erythritol's laxative threshold is 3-4 times higher than sorbitol and substantially higher than xylitol, enabling higher inclusion rates in beverages and foods without gastrointestinal distress [2]. Furthermore, erythritol produces no glycemic or insulinemic response, whereas xylitol and sorbitol elicit modest but measurable increases, limiting their utility in strict diabetic formulations [3]. These quantitative divergences preclude simple one-to-one substitution without compromising product performance, regulatory compliance, or end-user tolerance.

Erythritol (CAS 10030-58-7) Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific and Procurement Evaluation


Gastrointestinal Tolerance: Erythritol Exhibits 3-4× Higher Laxative Threshold Than Sorbitol and Significantly Fewer GI Symptoms Than Xylitol at Equivalent Doses

In a randomized, double-blind, placebo-controlled study (n=64 healthy adults), consumption of 50 g erythritol in water significantly increased only nausea (P<0.01) and borborygmi (P<0.05), whereas 50 g xylitol induced nausea, bloating, borborygmi, colic, watery faeces, and increased bowel movement frequency [1]. At all intake levels (20, 35, 50 g), xylitol produced significantly more watery faeces than erythritol: 50 g xylitol vs 35 g erythritol (P<0.001) and vs 20 g erythritol (P<0.001); 35 g xylitol vs 20 g erythritol (P<0.05) [1]. In a separate dose-response study, the laxative threshold of erythritol was 0.80 g/kg body weight (females) and 0.66 g/kg (males), compared to sorbitol thresholds of 0.24 g/kg (females) and 0.17 g/kg (males)—a 3.3- to 3.9-fold difference [2].

Gastrointestinal tolerance Polyol laxation threshold Food formulation safety

Dental Caries Prevention: Erythritol Demonstrates Superior Inhibition of Dentin Caries Development Relative to Xylitol and Sorbitol in a 3-Year Pediatric Clinical Trial

In a 3-year double-blind randomized controlled trial involving 485 primary school children consuming ~7.5 g/day of erythritol, xylitol, or sorbitol candies, the erythritol group exhibited a significantly lower number of dentin caries teeth and surfaces at 24-month follow-up compared to xylitol and control groups [1]. Time to development of enamel/dentin caries lesions and progression of dentin caries lesions was significantly longer in the erythritol group versus sorbitol and xylitol groups [1]. In vitro biofilm studies further demonstrated that while sucrose and xylitol supported biofilm formation by Streptococcus mutans, erythritol exhibited the strongest inhibitory effect, with a significant reduction (p < 0.01) in bacterial film mass and colony counts on both composite and glass ionomer materials [2].

Dental caries prevention Cariogenic biofilm inhibition Oral health

Glycemic and Insulinemic Response: Erythritol Elicits No Glucose or Insulin Elevation, Whereas Xylitol Induces Measurable Increases

In a randomized, double-blind crossover study of 18 healthy subjects receiving intragastric administration of 50 g erythritol or placebo (tap water), erythritol produced no significant effect on plasma glucose or insulin concentrations relative to placebo [1]. In contrast, a comparative study in a type 2 diabetic rat model demonstrated that xylitol, while possessing antidiabetic properties, induced measurable insulin secretion and glucose modulation, whereas erythritol exerted negligible glycemic impact [2]. This aligns with the established metabolic pathway: erythritol is ~90% absorbed and excreted unchanged in urine, bypassing insulin-dependent metabolism entirely, whereas xylitol is partially metabolized via the pentose phosphate pathway, contributing ~2.4 kcal/g and eliciting modest glycemic responses [3].

Glycemic response Insulin secretion Diabetic nutrition

Caloric Value and Metabolic Disposition: Erythritol Provides ≤0.2 kcal/g with Near-Complete Urinary Excretion, Versus 2.4-2.6 kcal/g for Xylitol and Sorbitol

Erythritol's caloric value of ≤0.2 kcal/g (0-0.2 kcal/g depending on regulatory jurisdiction) derives from its unique absorption and excretion profile: approximately 90% is absorbed intact in the small intestine and excreted unchanged in urine without entering energy-yielding metabolic pathways [1]. In contrast, xylitol and sorbitol are incompletely absorbed and undergo colonic fermentation to short-chain fatty acids, yielding 2.4 kcal/g and 2.6 kcal/g, respectively [2]. A comprehensive review of polyol metabolism confirms that erythritol is the only sugar alcohol with negligible energy contribution due to its resistance to hepatic metabolism and colonic fermentation [3].

Caloric content Metabolic fate Low-calorie formulation

Gut Hormone Modulation: Erythritol Reduces Ghrelin Concentrations, a Satiety Effect Not Observed with Placebo

In a randomized, double-blind crossover study (n=18 healthy subjects), intragastric administration of 50 g erythritol resulted in significantly reduced ghrelin concentrations compared to tap water placebo (p = 0.026, Cohen's dz = 0.59), an effect not observed with D-allulose in the same study [1]. Ghrelin is an orexigenic hormone that stimulates appetite; its suppression may contribute to reduced energy intake and weight management benefits. A separate randomized controlled crossover trial in healthy humans demonstrated that oral erythritol reduces energy intake during a subsequent ad libitum test meal [2].

Appetite regulation Gut hormones Weight management

Physicochemical and Formulation Properties: Erythritol's High Negative Heat of Solution (-42.9 cal/g) and Excellent Crystallinity Enable Unique Cooling Sensation and Co-Crystallization Applications

Erythritol exhibits the highest negative heat of solution among commercial polyols at -42.9 cal/g, producing an intense cooling sensation upon dissolution that is 2-3× stronger than xylitol (-36.6 cal/g) and substantially stronger than sorbitol (-26.5 cal/g) [1]. This property, combined with erythritol's excellent crystallinity (high crystal hardness and well-defined crystal morphology), has been exploited in patented co-crystallization processes to bind high-intensity sweeteners with erythritol crystals, creating products with improved sweetness uniformity, rapid dissolution, and extended shelf life [2]. The sensory cooling effect, while sometimes requiring mitigation via fiber or sugar ester addition in certain applications [3], provides a distinctive organoleptic signature valued in sugar-free mints, chewing gums, and powdered beverages.

Cooling effect Crystallization Confectionery formulation

Erythritol (CAS 10030-58-7) High-Value Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Sugar-Free and Zero-Calorie Beverage Formulation Where Polyol Laxation Limits Apply

Erythritol's laxative threshold of 0.66-0.80 g/kg body weight—approximately 3-4× higher than sorbitol's 0.17-0.24 g/kg—enables higher inclusion rates in beverages without exceeding gastrointestinal tolerability limits [1]. The EFSA Panel on Food Additives noted that erythritol intake at 0.59 g/kg bw from beverages (2.5% incorporation rate) remains below the NOAEL for laxative effects (0.71 g/kg bw/day), though with a narrow safety margin for children [2]. Formulators targeting adult consumers can leverage this tolerance window to achieve sweetness parity while maintaining 'zero sugar' and 'zero calorie' label claims, a combination unattainable with sorbitol or xylitol due to both lower laxative thresholds and higher caloric contributions.

Diabetic and Ketogenic Nutritional Products Requiring Zero Glycemic and Insulinemic Impact

For products marketed to diabetic, pre-diabetic, or ketogenic diet populations, erythritol's complete absence of glucose and insulin response—demonstrated in controlled human studies with 50 g acute doses [1]—provides a critical advantage over xylitol, which elicits measurable metabolic effects including insulin secretion and caloric contribution of ~2.4 kcal/g [2]. Erythritol's near-complete urinary excretion without metabolic processing [3] ensures that blood glucose monitoring and ketone production remain unaffected, enabling formulation of meal replacements, protein bars, and beverages that can carry 'diabetic-friendly' and 'keto-certified' positioning with strong evidentiary support.

Oral Care and Dental Health Products Targeting Superior Caries Prevention

The 3-year pediatric clinical trial demonstrating erythritol's superiority over xylitol and sorbitol in reducing dentin caries development [1], combined with in vitro evidence that erythritol uniquely inhibits S. mutans biofilm formation while xylitol supports it [2], positions erythritol as the polyol of choice for premium oral care confections, chewing gums, and dentifrice formulations. Product developers can substantiate dental health claims with quantitative data showing longer time to caries lesion development and lower dentin caries counts, differentiating erythritol-based products from xylitol-containing alternatives that have dominated the 'tooth-friendly' category for decades.

Co-Crystallized Sweetener Systems and Cooling Confectionery Products

Erythritol's high negative heat of solution (-42.9 cal/g) and excellent crystallinity enable unique product formats including co-crystallized blends with high-intensity sweeteners that deliver uniform sweetness, rapid dissolution, and extended shelf stability [1]. Patent literature describes erythritol's ability to form hard, well-defined crystals that can encapsulate non-saccharide sweeteners, creating 'crystalline appearance' low-calorie compositions [2]. The intense cooling sensation—while sometimes requiring mitigation via fiber addition [3]—provides a distinctive organoleptic signature for sugar-free mints, powdered drink mixes, and 'cooling' confections that cannot be replicated with sorbitol or maltitol due to their weaker cooling effects and inferior crystallization properties.

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